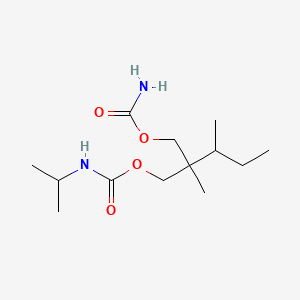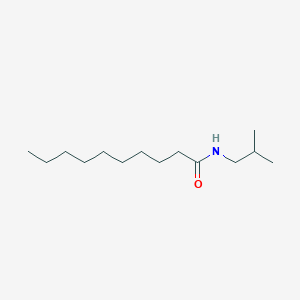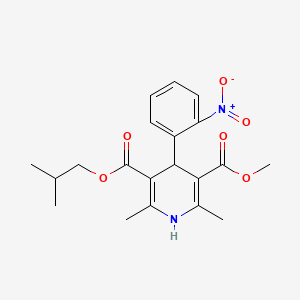
Nitroscanate
概要
説明
作用機序
ニトロスキャネートの正確な分子作用機序は、完全に解明されていません。 寄生虫のミトコンドリアにおける酸化リン酸化の解離剤として作用すると考えられています。 ATP産生のこの阻害は、寄生虫の運動性やその他の重要なプロセスを阻害し、最終的には寄生虫の死につながります .
類似の化合物との比較
ニトロスキャネートは、次のような他の駆虫剤と比較されます。
アモースキャネート: 構造は似ていますが、肝毒性がより高いため、用途が制限されています.
アモカルジン: 異なる作用機序を持つ、別の駆虫剤です。
ニトロダン: 構造上の類似点を共有しますが、活性スペクトルが異なります.
生化学分析
Biochemical Properties
Nitroscanate interacts with various biomolecules within parasites. There is some evidence that this compound decreases the ATP/ADP ratio, affecting energy-producing pathways within the target parasites . This leads to the death of the parasite .
Cellular Effects
The effects of this compound on cells are primarily related to its anthelmintic properties. By disrupting energy production within parasitic cells, this compound causes their death .
Molecular Mechanism
It is believed to disrupt energy production within parasites by decreasing the ATP/ADP ratio .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent anthelmintic, leading to the death of parasites shortly after administration .
Dosage Effects in Animal Models
It is known that this compound is administered orally in the morning after overnight fasting with approximately one-fifth of the daily food ration .
Metabolic Pathways
It is known that this compound disrupts energy production within parasites, suggesting that it may interfere with ATP production or other energy-related metabolic pathways .
Transport and Distribution
Given its effectiveness as an anthelmintic, it is likely that this compound is able to reach parasitic cells within the host organism .
Subcellular Localization
Given its mode of action, it is likely that this compound targets energy-producing structures within parasitic cells .
準備方法
合成経路と反応条件
ニトロスキャネートの合成は、4-ニトロフェノールと4-イソチオシアナトフェノールの反応を含みます。 反応は通常、制御された条件下で行われ、目的の生成物の形成が確実に行われます . このプロセスには、次の手順が含まれます。
ニトロ化: 4-ニトロフェノールをニトロ化して、4-ニトロフェノキシベンゼンを生成します。
イソチオシアネート化: 4-ニトロフェノキシベンゼンを次にチオフォスゲンと反応させて、イソチオシアネート基を導入し、ニトロスキャネートを生成します.
工業生産方法
ニトロスキャネートの工業生産は、同様の合成経路に従いますが、規模が大きくなります。 このプロセスは、収率と純度を高めるために最適化されており、多くの場合、連続フロー反応器や自動化されたシステムなどの高度な技術が使用されて、反応条件を一定に保ちます .
化学反応解析
反応の種類
ニトロスキャネートは、次のようないくつかの種類の化学反応を起こします。
酸化: ニトロスキャネートは酸化されて、さまざまな酸化生成物を生成することができます。
還元: ニトロスキャネートの還元は、アミンやその他の還元された誘導体の生成につながる可能性があります。
置換: ニトロスキャネートは、求核置換反応に参加することができます。この反応では、イソチオシアネート基が他の求核剤に置き換えられます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換フェニル誘導体、アミン、およびチオシアネートなどがあります .
科学研究への応用
ニトロスキャネートは、次のような科学研究において、いくつかの応用があります。
化学: イソチオシアネートの化学と反応性に関する研究で、モデル化合物として使用されます。
生物学: 寄生生物に対するその影響と、寄生虫感染の制御におけるその潜在的な用途について調査されています。
医学: ヒトの寄生虫感染の治療におけるその潜在的な用途について研究されていますが、主に獣医学で使用されています
産業: 新規駆虫薬の開発と製剤に使用されています.
化学反応の分析
Types of Reactions
Nitroscanate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and thiocyanates .
科学的研究の応用
Nitroscanate has several scientific research applications, including:
Chemistry: Used as a model compound in studying isothiocyanate chemistry and its reactivity.
Biology: Investigated for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: Explored for its potential use in treating parasitic infections in humans, although primarily used in veterinary medicine
Industry: Utilized in the development of new anthelmintic drugs and formulations.
類似化合物との比較
Nitroscanate is compared with other anthelmintic compounds such as:
Amoscanate: Similar in structure but has higher hepatotoxicity, limiting its use.
Amocarzine: Another anthelmintic with a different mechanism of action.
Nitrodan: Shares structural similarities but differs in its spectrum of activity.
This compound is unique due to its broad-spectrum efficacy and relatively lower toxicity compared to some of its counterparts .
特性
IUPAC Name |
1-isothiocyanato-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGVZLUIWGYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048772 | |
| Record name | Nitroscanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19881-18-6 | |
| Record name | Nitroscanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroscanate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroscanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitroscanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROSCANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nitroscanate?
A1: While the precise mechanism of action of this compound remains unclear, studies suggest it may interfere with energy metabolism in parasites. [] Research indicates it could impact the metabolism of glycogen and neutral lipids within the parasite's intestinal epithelial cells, potentially leading to their death. []
Q2: What is the molecular formula and weight of this compound?
A2: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research excerpts do not offer any spectroscopic data for this compound.
Q4: How stable is this compound under different storage conditions?
A4: The provided research abstracts do not delve into the specific stability profile of this compound under various storage conditions.
Q5: What types of parasites is this compound effective against?
A5: this compound demonstrates broad-spectrum activity against various parasites. Studies show its effectiveness against nematodes like Toxocara canis, Toxascaris leonina, Ancylostoma caninum, and Uncinaria stenocephala. [, ] Additionally, it exhibits efficacy against cestodes like Taenia hydatigena, T. ovis, T. pisiformis, Dipylidium caninum, and Echinococcus granulosus. [, , , ] Furthermore, research indicates its effectiveness against Hymenolepis nana in rats and mice. []
Q6: Is there any evidence of parasite resistance to this compound?
A6: While the provided research doesn't explicitly discuss this compound resistance, a study does highlight the emergence of praziquantel-resistant Dipylidium caninum. [] Interestingly, these resistant cases were successfully resolved using this compound, suggesting it could be a valuable alternative treatment option. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)
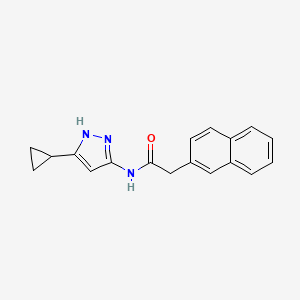
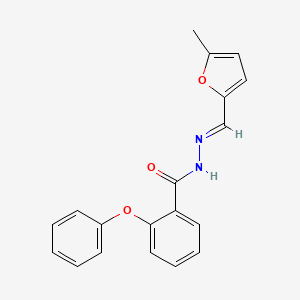
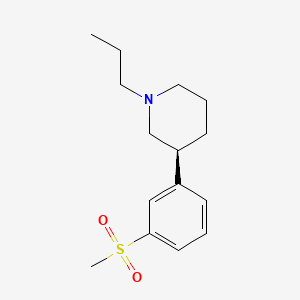
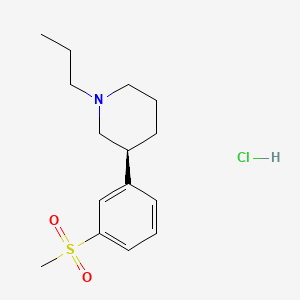
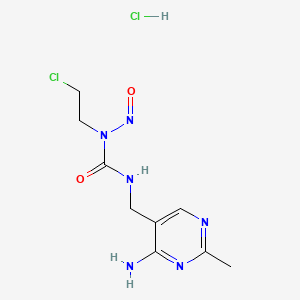
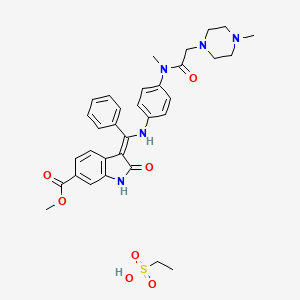
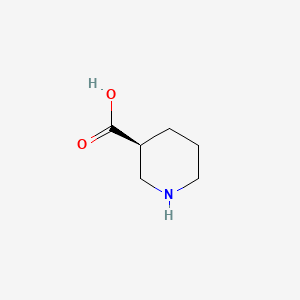
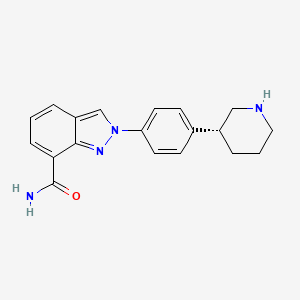
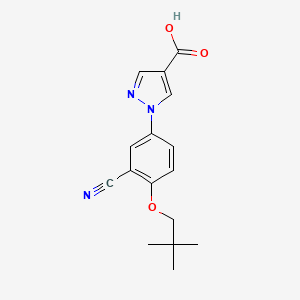
![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)
